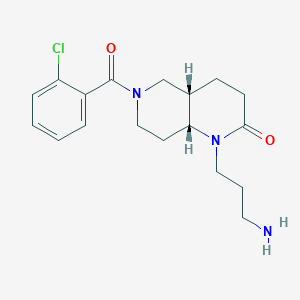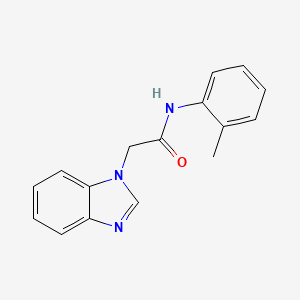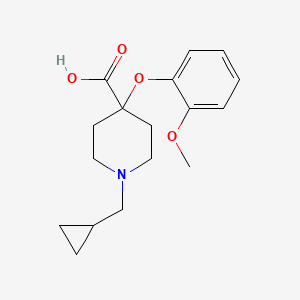![molecular formula C14H13BrN2OS B5338407 2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide](/img/structure/B5338407.png)
2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a member of the thioamide family and has been studied extensively for its pharmacological properties. In
Mécanisme D'action
The mechanism of action of 2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide involves the inhibition of HDACs and CAs. This compound binds to the active site of these enzymes and prevents their activity. The inhibition of HDACs leads to an increase in acetylation of histones, which can lead to changes in gene expression. The inhibition of CAs leads to a decrease in the production of bicarbonate ions, which can lead to changes in pH regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound has inhibitory effects on HDACs and CAs. In vivo studies have shown that this compound has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide in lab experiments is its relatively straightforward synthesis method. This compound can be synthesized in a few steps with high yield. Another advantage is its potential applications in medicinal chemistry. This compound has been shown to have inhibitory effects on various enzymes, including HDACs and CAs, which have been linked to the treatment of various diseases. One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the toxicity profile of this compound.
Orientations Futures
There are several future directions for the study of 2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the study of the toxicity profile of this compound in vivo. Further studies are also needed to determine the potential applications of this compound in the treatment of various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Additionally, the study of the structure-activity relationship of this compound can lead to the development of more potent inhibitors of HDACs and CAs.
Méthodes De Synthèse
The synthesis of 2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide involves the reaction of 3-bromobenzyl chloride with thioacetamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 3-pyridinecarboxylic acid to yield the final product. The synthesis of this compound is relatively straightforward and can be accomplished in a few steps with high yield.
Applications De Recherche Scientifique
2-[(3-bromobenzyl)thio]-N-3-pyridinylacetamide has been studied for its potential applications in medicinal chemistry. This compound has been shown to have inhibitory effects on various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition has been linked to the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. CAs are involved in the regulation of pH in the body, and their inhibition has been linked to the treatment of glaucoma, epilepsy, and obesity.
Propriétés
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c15-12-4-1-3-11(7-12)9-19-10-14(18)17-13-5-2-6-16-8-13/h1-8H,9-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMCOEMIBKUMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSCC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(1H-indol-1-ylmethyl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5338329.png)


![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]isoindolin-1-one](/img/structure/B5338337.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5338341.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5338349.png)
![N-methyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5338359.png)
![isopropyl 4-[(phenylsulfonyl)amino]benzoate](/img/structure/B5338360.png)
![3-(4-bromophenyl)-2-{2-[4-(dimethylamino)phenyl]vinyl}-4(3H)-quinazolinone](/img/structure/B5338361.png)
![2-tert-butyl-6-[2-methyl-2-(1H-pyrrol-1-yl)propanoyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5338369.png)
![(4S)-4-(4-{1-[(2-chlorobenzoyl)amino]-1-methylethyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5338375.png)


![5-[2-(2-chlorophenyl)vinyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5338403.png)
